IDO1 Inhibitory Potency: 4-Chlorophenyl Substitution Reduces Activity 8.8-Fold Relative to Unsubstituted Phenyl Analog
In a direct enzymatic comparison, 4-(4-chlorophenyl)-1H-1,2,3-triazole exhibits an IC50 of 530 μM against recombinant human IDO1 [1], whereas the unsubstituted 4-phenyl-1H-1,2,3-triazole analog displays a significantly more potent IC50 of 60 μM under comparable assay conditions [2]. This 8.8-fold difference in potency demonstrates that the 4-chloro substituent substantially attenuates IDO1 inhibition, a critical consideration for applications where IDO1 modulation is either desired or must be avoided.
| Evidence Dimension | IDO1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 530 μM (5.30E+5 nM) |
| Comparator Or Baseline | 4-Phenyl-1H-1,2,3-triazole (IC50 = 60 μM) |
| Quantified Difference | 8.8-fold lower potency (530 μM vs 60 μM) |
| Conditions | Recombinant human IDO1 enzymatic assay, pH 6.5 |
Why This Matters
This quantitative difference informs selection when IDO1 inhibitory activity is either a target (unsubstituted analog preferred) or an off-target liability to be minimized (4-chloro analog advantageous).
- [1] BindingDB. BDBM17459: 5-(4-chlorophenyl)-1H-1,2,3-triazole. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=17459 (accessed 2025). View Source
- [2] Röhrig UF, et al. Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition. J Med Chem. 2012;55(11):5270-5290. View Source
